![molecular formula C13H16ClN5O2 B2914986 8-(2-chloroethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-89-3](/img/structure/B2914986.png)
8-(2-chloroethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of nitrogen mustard compounds used in chemotherapy . Nitrogen mustards are a group of alkylating agents that have the ability to form interstrand crosslinks in DNA, which prevents DNA replication and transcription .
Chemical Reactions Analysis
As an alkylating agent, similar compounds can form interstrand crosslinks in DNA, which prevents DNA replication and DNA transcription .Wissenschaftliche Forschungsanwendungen
Oncology: Brain Cancer Treatment
Carmustine is primarily used in the treatment of various types of brain cancers , including glioma, glioblastoma multiforme, medulloblastoma, and astrocytoma . It functions as an alkylating agent, forming interstrand crosslinks in DNA, which inhibits DNA replication and transcription, leading to cell death .
Hematology: Stem Cell Transplantation
In hematology, Carmustine is part of the chemotherapeutic protocol for hematological stem cell transplantation . It’s used to reduce the white blood cell count in the recipient, preparing their body for the transplant .
Immunology: Lymphoma Treatment
Carmustine is also utilized in the treatment of lymphomas , both Hodgkin’s and non-Hodgkin’s types. It helps to manage these conditions by causing breaks in the DNA of cancer cells, preventing their growth and division .
Multiple Myeloma Management
For patients with multiple myeloma , Carmustine can be an effective treatment option. It’s often used in combination with other drugs to target cancerous plasma cells .
Adjuvant Chemotherapy
Carmustine can be used as an adjuvant in chemotherapy regimens. It enhances the effectiveness of other chemotherapeutic agents, especially when treating aggressive tumors .
Research on DNA Repair Mechanisms
In scientific research, Carmustine’s ability to crosslink DNA strands makes it a valuable tool for studying DNA repair mechanisms . Researchers use it to understand how cells respond to DNA damage .
Development of AGT Inhibitors
Carmustine’s efficacy is increased when used with AGT inhibitors like O6-benzylguanine. This combination is studied to improve treatment outcomes by inhibiting the DNA repair pathway that reverses the formation of DNA crosslinks .
Pharmacokinetics and Drug Resistance Studies
Lastly, Carmustine is used in studies focusing on pharmacokinetics and drug resistance . Understanding how it’s metabolized and how resistance develops can lead to the creation of more effective treatment protocols .
Eigenschaften
IUPAC Name |
6-(2-chloroethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2/c1-7-8(2)19-9-10(15-12(19)18(7)6-5-14)16(3)13(21)17(4)11(9)20/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQIVYMWGHFNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-chloroethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)
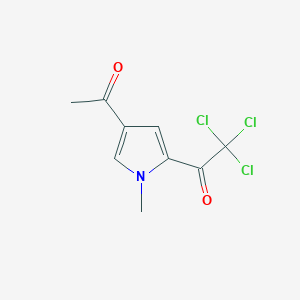
![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2914905.png)
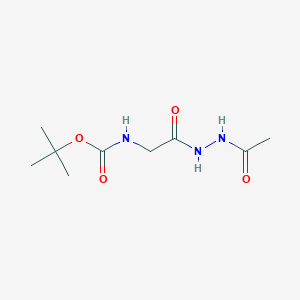
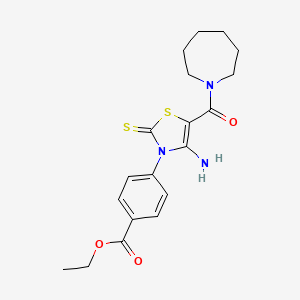
![(1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2914912.png)
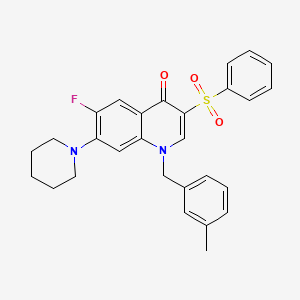
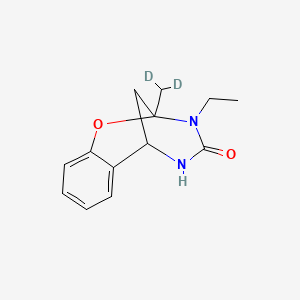
![N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide](/img/structure/B2914916.png)
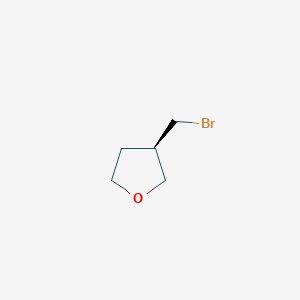
![(Z)-2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2914919.png)
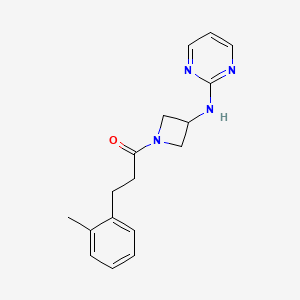
![2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B2914923.png)
![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2914924.png)